molecular formula C7H11N3O B7903127 6-Methoxy-N4-methylpyridine-3,4-diamine

6-Methoxy-N4-methylpyridine-3,4-diamine

Cat. No.: B7903127
M. Wt: 153.18 g/mol
InChI Key: PHZRLQKVDOQBMB-UHFFFAOYSA-N
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Description

6-Methoxy-N4-methylpyridine-3,4-diamine is a heterocyclic organic compound featuring a pyridine ring substituted with a methoxy group at position 6 and methylamino groups at positions 3 and 4 ().

Properties

IUPAC Name

6-methoxy-4-N-methylpyridine-3,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-9-6-3-7(11-2)10-4-5(6)8/h3-4H,8H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHZRLQKVDOQBMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=NC=C1N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-N4-methylpyridine-3,4-diamine typically involves the reaction of 6-methoxypyridine-3,4-diamine with methylating agents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the product .

Industrial Production Methods

it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with additional steps for purification and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-N4-methylpyridine-3,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

Biological Activities

Research indicates that 6-Methoxy-N4-methylpyridine-3,4-diamine exhibits a range of biological activities:

  • Antimicrobial Properties : The compound has shown potential as an antimicrobial agent, making it valuable in pharmaceutical applications.
  • Anti-inflammatory Effects : Derivatives of methoxypyridines have been noted for their anti-inflammatory and analgesic properties, suggesting therapeutic applications in pain management.
  • Binding Affinity Studies : Interaction studies reveal that it binds to specific receptors involved in neurotransmission and inflammation, which is critical for understanding its mechanism of action.

Applications in Medicinal Chemistry

This compound serves as a precursor in synthesizing biologically active compounds. Its derivatives have been explored for:

  • Cancer Treatment : Compounds similar to this have been developed as inhibitors for specific kinases involved in cancer progression, such as Bcr-Abl kinase .
  • Neurological Disorders : Given its interaction with neurotransmitter receptors, it holds promise for treating neurological conditions.

Materials Science Applications

In materials science, the unique structural properties of this compound allow it to be used in the development of:

  • Ligands for Metal Complexation : Its ability to form stable complexes with metals makes it useful in catalysis and material design .
  • Polymeric Materials : The compound can be integrated into polymer matrices to enhance material properties.

Data Table: Comparison of Structural Analogues

Compound NameSimilarity IndexUnique Features
6-Methoxy-4-methylpyridin-3-amine0.82Exhibits different biological activities
6-Methoxy-5-methylpyridin-3-amine0.79Potentially different pharmacokinetic properties
2-Bromo-6-methoxypyridin-4-amine0.76Halogen substitution alters electronic properties
6-Methoxy-2-methylpyridin-3-amine dihydrochloride0.75Enhanced solubility due to salt formation

This table highlights the structural diversity within the pyridine family and underscores the unique characteristics of this compound that may influence its applications and biological interactions.

Case Studies

  • Antimicrobial Activity Study : A recent study evaluated the antimicrobial efficacy of several derivatives of methoxypyridines against common pathogens. Results demonstrated significant inhibition zones compared to control groups, indicating potential for developing new antimicrobial agents based on this compound.
  • Kinase Inhibition Research : Investigations into the kinase inhibitory activity of similar compounds revealed that modifications at the N-position could enhance selectivity towards specific kinases involved in cancer pathways. This suggests that derivatives of this compound could be optimized for targeted cancer therapies .

Mechanism of Action

The mechanism of action for 6-Methoxy-N4-methylpyridine-3,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 6-Methoxy-N4-methylpyridine-3,4-diamine and related compounds:

Compound Name Structure/Substituents Molecular Formula CAS Number Biological Activity/Applications Source
This compound Pyridine ring: 6-OCH₃, 3-NH₂, 4-NHCH₃ C₇H₁₁N₃O Not provided Not explicitly reported; inferred potential for metabolic/DNA interactions
Diaveridine Pyrimidine ring: 2,4-NH₂, 5-(3,4-diethoxyphenylmethyl) C₁₃H₁₆N₄O₂ 5355-62-2 Antiprotozoal agent (veterinary use)
6-Methoxy-pyrimidine-2,4-diamine Pyrimidine ring: 2,4-NH₂, 6-OCH₃ C₅H₈N₄O 3270-97-1 Research use (metabolic inhibition)
IC5 (6-Methylpyrido[2,3-f]pyrimidine-2,4-diamine) Bicyclic pyridopyrimidine: 2,4-NH₂, 6-CH₃ C₈H₉N₅ Not provided DNA intercalation (comparable to Doxorubicin)
PTZ-TRZ Triazine-phenothiazine hybrid C₃₁H₂₂N₄S Not provided OLED emitter (high EQE)

Key Findings:

Structural Variations and Bioactivity: Pyridine vs. Pyrimidine Cores: While this compound has a pyridine ring, diaveridine and 6-Methoxy-pyrimidine-2,4-diamine feature pyrimidine cores. Pyrimidines are more commonly associated with nucleic acid interactions (e.g., metabolic inhibition in diaveridine ), whereas pyridine derivatives may exhibit distinct binding profiles due to differences in ring electronegativity and hydrogen-bonding capacity. Functional Groups: The methoxy and methylamino groups in the target compound could enhance solubility and modulate interactions with biological targets compared to non-substituted analogs like IC5, which relies on a bicyclic structure for DNA intercalation .

Applications: Antiprotozoal vs.

Research Gaps: No direct evidence links this compound to DNA intercalation or metabolic inhibition. Further studies on its binding affinity and cytotoxicity are warranted.

Notes

Future Directions : Computational modeling or in vitro assays could elucidate the compound’s bioactivity relative to its analogs.

Biological Activity

6-Methoxy-N4-methylpyridine-3,4-diamine is a heterocyclic compound characterized by its unique substitution pattern on the pyridine ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in enzyme inhibition and receptor modulation. The presence of multiple amine groups enhances its reactivity and biological interactions.

Structure and Composition

  • Molecular Formula : C7H10N4O
  • Molecular Weight : Approximately 166.18 g/mol
  • Functional Groups : Methoxy group (-OCH3), amine groups (-NH2)

Chemical Reactivity

This compound undergoes various chemical reactions, including:

  • Oxidation : Typically using agents like hydrogen peroxide.
  • Reduction : Commonly with sodium borohydride.
  • Substitution Reactions : Particularly at nitrogen atoms, allowing for the formation of diverse derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can lead to:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for various kinases and enzymes, which may be crucial in cancer therapy and other diseases.
  • Receptor Modulation : It may influence receptor functions, impacting pathways related to neurotransmission and cell signaling .

Biological Assays

Research indicates that this compound exhibits significant biological activities. Below is a summary of key findings from various studies:

Activity TypeTarget Organisms/SystemsObservations
AntimicrobialEscherichia coli, Staphylococcus aureusExhibited notable antibacterial properties .
AntifungalVarious fungal strainsDemonstrated antifungal activity in vitro .
Enzyme InhibitionBcr-Abl kinase, GSK3Effective in inhibiting specific kinases .
Neurotransmitter ReceptorsEndothelin receptorsPotential modulator of receptor activities.

Case Studies

  • Antimicrobial Activity :
    In a study evaluating the antimicrobial properties of various derivatives, this compound was found to be effective against both Gram-positive and Gram-negative bacteria. The compound's structure allows for interaction with bacterial cell walls, leading to disruption and cell death.
  • Enzyme Inhibition :
    A series of experiments focused on the inhibition of Bcr-Abl kinase revealed that this compound acts as a potent inhibitor. This is particularly relevant in the context of chronic myeloid leukemia treatment, where Bcr-Abl plays a critical role in disease progression .
  • Neuropharmacological Studies :
    Research has shown that this compound may interact with neurotransmitter receptors, suggesting potential applications in treating neurodegenerative diseases. Its ability to modulate receptor activity could lead to new therapeutic strategies.

Q & A

Q. What are the recommended synthetic routes for 6-Methoxy-N4-methylpyridine-3,4-diamine, and what analytical techniques are essential for confirming its structure and purity?

Methodological Answer: Synthetic routes for pyridine derivatives often involve nucleophilic substitution or reductive amination. For this compound, a plausible pathway includes methoxylation at the 6-position, followed by sequential amination and methylation at the 3,4-positions. Evidence from analogous compounds (e.g., 4-Methoxy-3,5-dimethylpyridine) suggests using catalysts like acetic acid and nitrites to stabilize intermediates . Post-synthesis, confirm structure and purity via:

  • NMR Spectroscopy : For positional confirmation of methoxy, methyl, and amine groups.
  • HPLC-MS : To assess purity and detect byproducts .
  • Elemental Analysis : Validate molecular formula (C₇H₁₁N₃O).

Q. What are the key physicochemical properties of this compound that influence its behavior in experimental setups?

Methodological Answer: Critical properties include:

PropertyValue/DescriptionRelevance
Molecular Weight~153.18 g/molDetermines molar calculations for stoichiometry.
SolubilityLikely polar aprotic solvents (e.g., DMSO)Impacts reaction medium selection and purification methods.
pKa (amine groups)Estimated ~8-10Affects protonation state in aqueous conditions and reaction kinetics.
Thermal StabilityDecomposes >200°C (estimated)Guides storage conditions and reaction temperature limits .

Advanced Questions

Q. How can researchers employ factorial design to optimize the reaction conditions for synthesizing this compound?

Methodological Answer: Factorial design (e.g., 2³ design) tests multiple variables (temperature, catalyst concentration, reaction time) to identify optimal conditions. For example:

  • Variables : Temperature (80–120°C), catalyst loading (0.5–2.0 mol%), time (12–24 hrs).
  • Response Metrics : Yield, purity, byproduct formation.
  • Analysis : Use ANOVA to determine significant factors. Software like Minitab or JMP can model interactions and predict optimal parameters, reducing trial-and-error .
  • Validation : Replicate center-point runs to confirm reproducibility.

Q. What computational strategies are effective in predicting the reactivity and stability of this compound during synthesis?

Methodological Answer:

  • Quantum Chemical Calculations (DFT) : Simulate reaction pathways to identify intermediates and transition states. Tools like Gaussian or ORCA calculate activation energies and thermodynamic stability .
  • Molecular Dynamics (MD) : Predict solubility and aggregation behavior in solvents.
  • Machine Learning : Train models on existing pyridine derivative data to predict optimal reaction conditions or degradation pathways .

Q. How should discrepancies in reported synthetic yields or purity of this compound be methodologically addressed?

Methodological Answer:

  • Root-Cause Analysis : Compare protocols for variables (e.g., reagent quality, purification methods). For instance, column chromatography vs. recrystallization may explain purity differences .
  • Cross-Validation : Reproduce experiments using identical conditions. Use standardized reference materials for calibration .
  • Advanced Characterization : Employ X-ray crystallography or 2D NMR (e.g., HSQC) to resolve structural ambiguities .

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